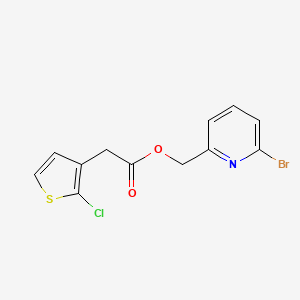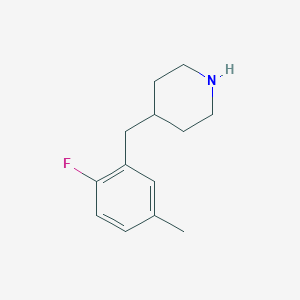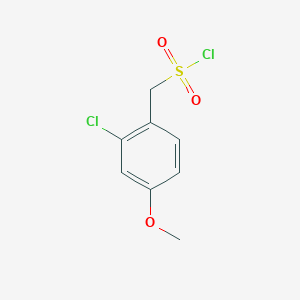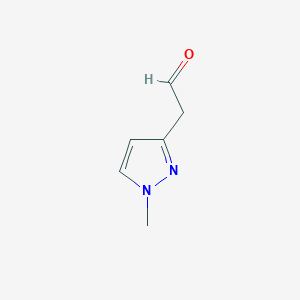
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 1-methyl-1H-pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring product purity, would apply.
化学反応の分析
Types of Reactions
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(1-methyl-1H-pyrazol-3-yl)acetic acid.
Reduction: 2-(1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving aldehyde groups.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to various biochemical effects. The pyrazole ring can also interact with molecular targets such as receptors and enzymes, influencing their activity.
類似化合物との比較
Similar Compounds
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-(1-methyl-1H-pyrazol-5-yl)acetaldehyde: Similar structure but with the aldehyde group at the 5-position.
2-(1-methyl-1H-pyrazol-3-yl)acetic acid: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and related compounds.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
2-(1-methylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-6(7-8)3-5-9/h2,4-5H,3H2,1H3 |
InChIキー |
ZPPNHRULEWUIGD-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)

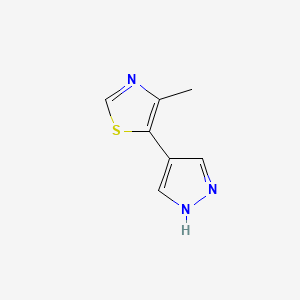
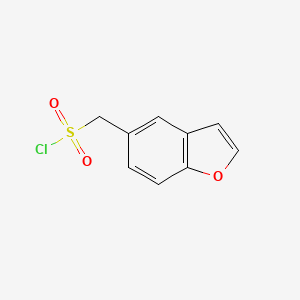
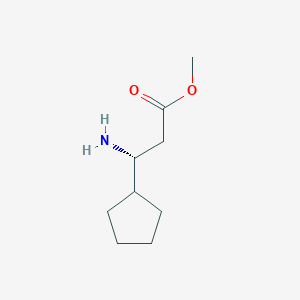
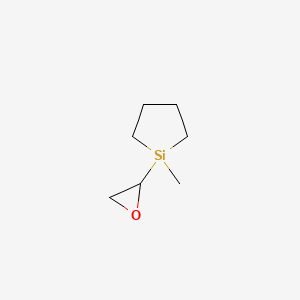
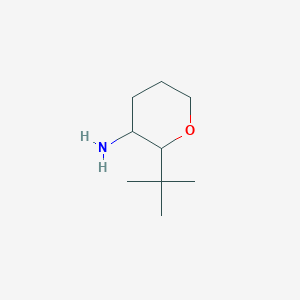
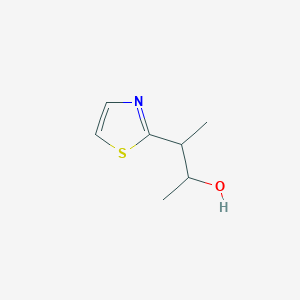
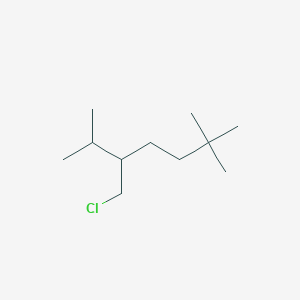
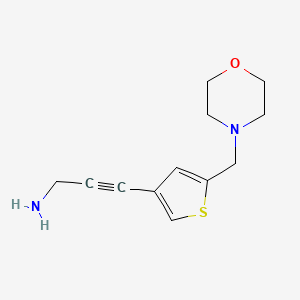
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
